molecular formula C15H15N3O5 B409406 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 325779-64-4

3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B409406
CAS No.: 325779-64-4
M. Wt: 317.3g/mol
InChI Key: BMPVIAZJAHFPOB-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a chromenone core structure substituted with a nitro group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the use of palladium-catalyzed cyclization reactions to form the piperazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-(4-Methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is unique due to its combination of a chromenone core with a nitro group and a piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-6-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-16-4-6-17(7-5-16)14(19)12-9-10-8-11(18(21)22)2-3-13(10)23-15(12)20/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVIAZJAHFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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